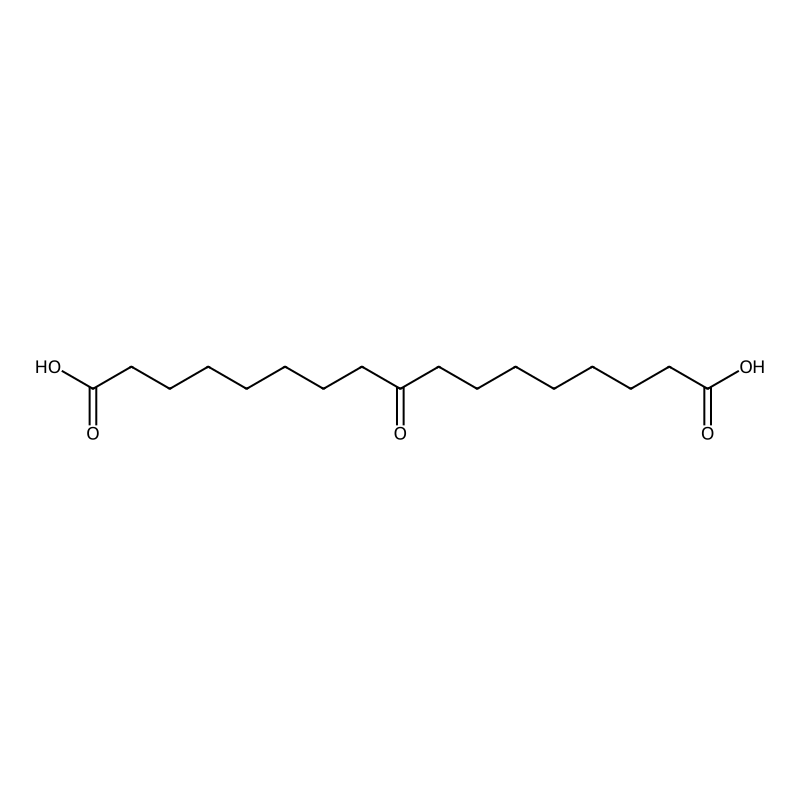9-Oxoheptadecanedioic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Description
Precursor to Civetone for Protein Labeling
One documented application of 9-Oxoheptadecanedioic acid is as a precursor to Civetone []. Civetone is a naturally occurring macrocyclic musk ketone found in civet cats. Due to ethical concerns surrounding the harvesting of Civetone from these animals, synthetic alternatives are being explored.
The research suggests that 9-Oxoheptadecanedioic acid can be a starting material for the synthesis of Civetone []. This holds promise for the development of a more sustainable and ethical way to obtain Civetone for various scientific applications. However, further research is needed to fully understand the feasibility and efficiency of this approach.
9-Oxoheptadecanedioic acid is a dicarboxylic acid characterized by the presence of two carboxylic acid groups (-COOH) and an oxo group (C=O) at the 9th carbon position of a heptadecanedioic acid backbone. Its molecular formula is , and it plays a significant role in various biochemical processes. This compound is part of a broader class of dicarboxylic acids, which are organic compounds containing two carboxyl functional groups. The unique structure of 9-Oxoheptadecanedioic acid contributes to its distinct chemical properties and biological activities.
- Esterification: Reaction with alcohols to form esters, which can be utilized in the production of esters for industrial applications.
- Decarboxylation: Under certain conditions, it may lose a carboxyl group, resulting in the formation of shorter-chain fatty acids.
- Reduction: The oxo group can be reduced to a hydroxyl group, producing 9-hydroxyheptadecanedioic acid.
These reactions are crucial for synthesizing derivatives that can be used in various applications, including polymers and pharmaceuticals.
Research indicates that 9-Oxoheptadecanedioic acid exhibits significant biological activity. It has been shown to influence metabolic pathways, particularly in lipid metabolism. The compound may play a role in modulating inflammatory responses and could be involved in the signaling pathways associated with certain diseases. Its oxo group is particularly important for its interaction with biological molecules, potentially affecting enzyme activity and receptor binding.
The synthesis of 9-Oxoheptadecanedioic acid can be achieved through several methods:
- Oxidation of Heptadecanedioic Acid: The most direct method involves the oxidation of heptadecanedioic acid using oxidizing agents such as potassium permanganate or chromium trioxide to introduce the oxo group at the 9th position.
- Biotechnological Approaches: Certain microorganisms have been identified that can convert fatty acids into their corresponding oxo acids through enzymatic processes. This method offers a more environmentally friendly approach to synthesis.
- Chemical Modification: Starting from simpler dicarboxylic acids, chemical modifications can lead to the formation of 9-Oxoheptadecanedioic acid through multi-step reactions involving various reagents.
9-Oxoheptadecanedioic acid has several applications across different fields:
- Pharmaceuticals: Due to its biological activity, it may serve as a precursor or intermediate in drug synthesis.
- Cosmetics: Its properties may be beneficial in formulations aimed at skin health and anti-inflammatory products.
- Industrial Chemistry: Utilized as a building block for producing polyesters and other polymer materials.
Studies exploring the interactions of 9-Oxoheptadecanedioic acid with biological systems have revealed its potential effects on cell signaling pathways. It may interact with specific receptors or enzymes involved in lipid metabolism and inflammation. Understanding these interactions is crucial for elucidating its role in health and disease, particularly concerning metabolic disorders.
Several compounds share structural similarities with 9-Oxoheptadecanedioic acid, including:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Heptadecanedioic Acid | Lacks the oxo group; serves as a precursor | |
| Sebacic Acid | Shorter chain length; widely used in nylon production | |
| Decanedioic Acid | Similar dicarboxylic structure; used in polymers | |
| Dodecanedioic Acid | Longer chain; used in lubricants and surfactants |
Uniqueness
The uniqueness of 9-Oxoheptadecanedioic acid lies primarily in its specific chain length and the positioning of the oxo group. This structural feature differentiates it from other dicarboxylic acids and contributes to its distinct biological activities and potential applications. Its ability to modulate metabolic processes makes it an interesting compound for further research, especially concerning its therapeutic potential.








